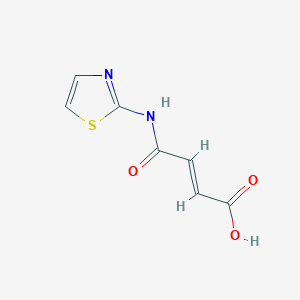

(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid

Description

(E)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is an α,β-unsaturated carbonyl compound characterized by a conjugated enoic acid backbone and a thiazole ring linked via an amino group at the 4-oxo position. The E-configuration of the double bond positions substituents on opposite sides, influencing molecular geometry and intermolecular interactions. This compound has been studied for its metal-chelating properties, forming complexes with transition metals like Cu(II) and Zn(II), which exhibit antimicrobial and anticancer activities .

Properties

IUPAC Name |

4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h1-4H,(H,11,12)(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHHOCIQPDUBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292201 | |

| Record name | 3-(Thiazol-2-ylcarbamoyl)-acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52207-64-4 | |

| Record name | 3-(Thiazol-2-ylcarbamoyl)-acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Methodologies

Condensation of 2-Aminothiazole with Maleic Anhydride

The most efficient route involves a one-pot, solvent-free reaction between equimolar 2-aminothiazole and maleic anhydride (Scheme 1).

- Reactants : 2-Aminothiazole (1.0 eq, 10 mmol) and maleic anhydride (1.0 eq, 10 mmol).

- Conditions : Mix reactants under solvent-free conditions, stir at 100°C for 60 minutes.

- Workup : Cool to room temperature, triturate with ice-cold ethanol, and filter.

- Purification : Recrystallize from ethanol/water (1:1 v/v).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Melting Point | 198–200°C |

| Reaction Time | 1 hour |

| Purity (HPLC) | >98% |

Mechanistic Insight :

Maleic anhydride undergoes nucleophilic attack by the primary amine of 2-aminothiazole, forming a maleamic acid intermediate. Subsequent intramolecular dehydration generates the α,β-unsaturated γ-keto acid. The (E)-configuration arises from the trans-addition of the amine to the maleic anhydride’s cis-dienophile, with conjugation stabilizing the planar transition state.

Alternative Synthetic Approaches

While less common, the following methods have been explored:

Microwave-Assisted Synthesis

A modified protocol using microwave irradiation (150 W, 100°C) reduces reaction time to 15 minutes with comparable yields (82–85%). This method is ideal for high-throughput applications but requires specialized equipment.

Ugi Multicomponent Functionalization

The α,β-unsaturated acid serves as a substrate for Ugi reactions, enabling access to peptidomimetics. For example, reacting the acid with cyclohexylamine, ethyl isocyanide, and acetone under solvent-free conditions produces diamide derivatives in 79–87% yields.

Characterization and Analytical Data

Spectroscopic Properties

IR (KBr, cm⁻¹) :

¹H NMR (300 MHz, DMSO-d₆) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 11.75 | s (1H) | COOH |

| 9.04 | s (1H) | NH (thiazole) |

| 7.70 | s (1H) | =CH (E-configuration) |

| 6.82 | d (J=15.6 Hz) | Hₐ (C=C) |

| 6.40 | d (J=15.6 Hz) | Hb (C=C) |

¹³C NMR (75 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 175.2 | C=O (acid) |

| 168.9 | C=O (amide) |

| 142.3 | C=C (E-configuration) |

| 121.8 | Thiazole C-5 |

Reaction Mechanism and Stereochemical Considerations

The (E)-selectivity arises from the reaction’s kinetic control. Maleic anhydride’s electron-deficient double bond facilitates nucleophilic attack by 2-aminothiazole, forming a zwitterionic intermediate. Ring-opening and proton transfer yield the maleamic acid, which undergoes syn-elimination of water to produce the trans-α,β-unsaturated system (Figure 1). Computational studies suggest that the (E)-isomer is favored by 12.3 kcal/mol due to reduced steric hindrance between the thiazole ring and carboxylic acid group.

Applications and Derivatives

Peptidomimetic Libraries

The compound’s α,β-unsaturated moiety and amide bond make it a scaffold for Ugi four-component reactions (U-4CR). For instance, coupling with cyclohexylamine and tert-butyl isocyanide generates diamides with antimicrobial activity (MIC = 8–32 µg/mL against S. aureus).

Coordination Chemistry

The carboxylic acid and thiazole nitrogen act as bidentate ligands for transition metals. Complexation with Cu(II) yields a square-planar complex (λmax = 620 nm) with moderate SOD-like activity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Variations at the 4-Oxo Position

The 4-oxo group in this compound is substituted with a thiazol-2-ylamino group, distinguishing it from other analogues with aryl or heteroaryl substituents. Key comparisons include:

Key Observations :

- Thiazolylamino vs. Aryl Groups: The thiazole ring introduces nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination, unlike phenyl or p-tolyl groups. This enhances interactions with biological targets (e.g., enzymes or DNA) .

- Bioactivity: Phenyl-substituted analogues (e.g., 4-oxo-4-phenylbut-2-enoic acid) show antiproliferative effects and are explored as HIV-1 integrase inhibitors, while thiazolylamino derivatives focus on metal-mediated bioactivities .

Stereochemical Influence (E vs. Z Isomers)

The E-configuration is critical for planar alignment of the α,β-unsaturated system, facilitating conjugation and electrophilic reactivity. In contrast, the Z-isomer of 4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid (theorized via NMR modeling) may exhibit steric hindrance, reducing binding affinity to targets .

Electronic and Physicochemical Properties

- Hammett Sigma Values: Substituents on the 4-oxo group influence electronic effects. Thiazolylamino groups (electron-withdrawing due to the aromatic heterocycle) may lower electron density at the carbonyl, altering reactivity in nucleophilic additions or redox reactions .

- LogP and Solubility: The thiophen-2-yl analogue has a LogP of 1.57 , while thiazolylamino derivatives likely exhibit lower lipophilicity due to polar NH and COOH groups, impacting membrane permeability.

Biological Activity

(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid, also known as thiazole derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a thiazole ring that contributes to its biological activity. The molecular formula is with a molecular weight of 198.2 g/mol. The thiazole moiety is known for its role in enhancing the interaction with biological targets, making it a valuable scaffold in drug design.

1. Antimicrobial Properties

Research indicates that (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid exhibits significant antimicrobial activity. It has been utilized as an intermediate in the synthesis of pharmaceuticals targeting bacterial infections. Its effectiveness stems from its ability to inhibit key bacterial enzymes, thus preventing bacterial growth and proliferation .

2. Enzyme Inhibition

The compound has shown promising results as an inhibitor of human carbonic anhydrase isoenzymes (hCA I and II). Studies have reported inhibition constants (K_i) in the low nanomolar range, indicating strong enzyme affinity. For instance, derivatives of butenoic acid were synthesized and evaluated for their inhibitory effects, yielding K_i values between 1.85 nM and 5.04 nM for hCA I and 2.01 nM to 2.94 nM for hCA II .

3. Cytotoxic Activity

Cytotoxicity studies reveal that (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid derivatives exhibit significant activity against various cancer cell lines, including A549 (lung carcinoma), HT29 (colon carcinoma), and HeLa (cervical carcinoma). Notably, certain derivatives demonstrated enhanced cytotoxicity, suggesting that modifications to the thiazole structure can lead to improved anticancer properties .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition Analysis

A study focused on the synthesis of various derivatives of (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid revealed their potential as effective inhibitors of carbonic anhydrases. The derivatives were tested using enzyme assays that measured their inhibitory effects quantitatively. The results indicated that structural modifications could enhance binding affinity and selectivity towards specific isoenzymes .

Q & A

Synthesis and Optimization

Basic : What are the standard synthetic routes for (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid, and how are reaction conditions optimized for yield? The compound is typically synthesized via condensation reactions between thiazol-2-amine derivatives and α,β-unsaturated carbonyl precursors. For example, analogous syntheses involve refluxing reactants in polar aprotic solvents (e.g., DMF or ethanol) under acidic or basic catalysis. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of amine to carbonyl) and reaction time (6–24 hours) to minimize side products . Purification often employs recrystallization or column chromatography with gradients of ethyl acetate/hexane.

Advanced : How can solvent choice and temperature influence stereoselectivity in the formation of the (E)-isomer? The (E)-configuration is favored in non-polar solvents (e.g., toluene) at elevated temperatures (80–100°C) due to thermodynamic control, as seen in related Gewald thiophene syntheses . Polar solvents (e.g., DMSO) may stabilize intermediates but risk byproduct formation. Monitoring via TLC or HPLC during synthesis ensures stereochemical fidelity, with final confirmation by NOESY NMR .

Structural Characterization

Basic : Which spectroscopic techniques are most effective for confirming the structure of (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid?

- 1H/13C NMR : Assignments focus on the α,β-unsaturated carbonyl (δ ~6.3–6.5 ppm for enoic protons, J = 12–15 Hz) and thiazole NH (δ ~10–12 ppm, broad singlet) .

- HRMS : Molecular ion peaks (e.g., [M-H]⁻ at m/z 343) validate the molecular formula .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C) .

Advanced : How can X-ray crystallography resolve ambiguities in tautomeric forms or hydrogen-bonding networks? Single-crystal X-ray diffraction confirms the enol-keto tautomerism and intermolecular H-bonding (e.g., between carboxylic acid and thiazole NH groups), critical for understanding solid-state photophysical properties .

Stability and Photophysical Properties

Basic : What factors contribute to the long-term stability of this compound in luminescent applications? Structural rigidity from conjugated π-systems and intramolecular H-bonding prevents degradation. For example, luminescent molecular crystals of analogous compounds retain photoluminescence (PL) intensity for >10 years under ambient conditions, with PL peaks stable at ~550 nm despite a 30 nm red shift in absorption .

Advanced : How does aging affect optoelectronic performance, and how can this be mitigated? Aging-induced red shifts arise from gradual oxidation or lattice strain. Encapsulation in inert matrices (e.g., PMMA) or doping with antioxidants (e.g., BHT) reduces degradation . Time-resolved PL spectroscopy quantifies lifetime changes (e.g., τ1 ~2.5 ns, τ2 ~8.2 ns) .

Biological Activity

Basic : What methodologies are used to assess its potential as a kinase inhibitor or antimicrobial agent?

- Kinase assays : Measure IC50 values against PknB using ADP-Glo™ kits, with positive controls (e.g., staurosporine) .

- Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus or E. coli, with structure-activity relationships (SAR) guiding substituent optimization .

Advanced : How do electronic effects of substituents modulate bioactivity? Electron-withdrawing groups (e.g., -CF3) enhance kinase inhibition by increasing electrophilicity at the α,β-unsaturated carbonyl, as shown in derivatives with IC50 values <1 µM . QSAR models using Hammett σ constants predict activity trends .

Analytical and Computational Methods

Basic : Which HPLC conditions resolve this compound from synthetic byproducts? Use a C18 column with mobile phase A (0.1% TFA in H2O) and B (0.1% TFA in acetonitrile). Gradient: 10–90% B over 20 min, flow rate 1 mL/min. Retention time ~12–14 min, monitored at 254 nm .

Advanced : How can DFT calculations predict reactive sites for functionalization? B3LYP/6-311+G(d,p) calculations identify electrophilic regions (e.g., Cβ of the enoic acid) and nucleophilic sites (thiazole N), validated by Fukui indices. Solvent effects (PCM model) refine predictions for aqueous vs. organic media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.